N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structural features, including a benzoxazepine ring and a trifluoromethyl-substituted benzamide moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields.
Source: The compound is cataloged with the Chemical Abstracts Service (CAS) number 921776-88-7, which provides a unique identifier for chemical substances. It is synthesized through specific organic reactions and has been studied for its properties and potential uses in medicinal chemistry.
Classification: This compound falls under the category of benzoxazepines, which are known for their diverse pharmacological properties. The presence of trifluoromethyl groups further enhances its chemical reactivity and potential biological interactions.
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide typically involves several steps:
The synthesis may utilize various reagents and catalysts to optimize yield and purity. Advanced techniques such as chromatography are employed for purification after each synthetic step.
The molecular formula for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is . The structure features:
The compound has a molecular weight of approximately 358.37 g/mol. Its structural representation can be described using SMILES notation as CC(C)(C)C(=O)N1CC2=C(C(=O)N(C2=C1)C=C(C=C2)F)C=C(C=C2)F
.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide can undergo several types of chemical reactions:
Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions must be optimized to achieve desired transformations while maintaining stability.
The mechanism of action for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways leading to various biological effects.
Research indicates that this compound may influence pathways related to cell signaling and metabolic processes. Detailed studies are necessary to elucidate its full pharmacological potential.
The compound exhibits characteristics typical of organic molecules with aromatic rings and functional groups that contribute to its solubility and reactivity.
Key chemical properties include:
Relevant data on melting point or boiling point remains unspecified in current literature but is critical for practical applications.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide has several potential applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: